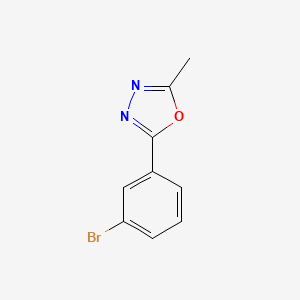
2-(4-Bromophenyl)-4'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves palladium-catalyzed reactions, such as the Suzuki coupling and Sonogashira cross-coupling, which are used to form carbon-carbon bonds between halogenated acetophenones and other aromatic or heteroaromatic compounds . For example, the synthesis of multisubstituted triphenylenes and phenanthrenes was achieved by coupling o-iodobiphenyls with o-bromobenzyl alcohols using a palladium/electron-deficient phosphine catalyst . Similarly, 2-amino-5-bromo-3-iodoacetophenone was used as a synthon for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is characterized by the presence of substituents on the aromatic rings, which can significantly influence the reactivity and properties of the molecules. For instance, the introduction of halogen atoms, such as bromine and iodine, can activate the acetophenone for further functionalization through cross-coupling reactions . The structure of these compounds is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography .
Chemical Reactions Analysis
Acetophenone derivatives participate in a variety of chemical reactions, including nucleophilic addition, cyclization, and condensation reactions. The presence of halogen substituents makes them suitable for cross-coupling reactions, which are widely used to construct complex molecular architectures . Additionally, the reactivity of these compounds can be exploited in multicomponent reactions, such as the synthesis of thiazole derivatives from bromoacetophenone, carbon disulfide, and primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives, such as melting point, boiling point, density, and refractive index, are influenced by the nature and position of the substituents on the aromatic rings . These properties are important for the purification and characterization of the synthesized compounds. The introduction of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn influences its reactivity in various chemical reactions 10.
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSJPTUQAWCYRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642297 |
Source


|
| Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4'-iodoacetophenone | |
CAS RN |
898783-98-7 |
Source


|
| Record name | Ethanone, 2-(4-bromophenyl)-1-(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














